N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide
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Overview
Description
N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzhydryl group, a fluorophenyl sulfonyl group, and an azetidine ring. The molecular formula of this compound is C23H21FN2O3S, and it has a molecular weight of 424.49 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the benzhydryl group: This step involves the reaction of the azetidine intermediate with benzhydryl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, in medicinal applications, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-3-(4-fluorophenoxy)azetidine: Similar structure but with a phenoxy group instead of a sulfonyl group.
1-Benzhydryl-3-(2-fluorophenoxy)azetidine: Similar structure but with a different position of the fluorine atom on the phenoxy group.
1-Benzhydryl-3-(3-fluorophenoxy)azetidine: Similar structure but with a different position of the fluorine atom on the phenoxy group.
Uniqueness
N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is unique due to the presence of the sulfonyl group, which can impart different chemical and biological properties compared to its phenoxy analogs. The sulfonyl group can enhance the compound’s stability, solubility, and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzhydryl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c24-19-11-13-20(14-12-19)30(28,29)21-15-26(16-21)23(27)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTGHOXVGJEFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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